3,5-二甲基-4-((4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)磺酰基)异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

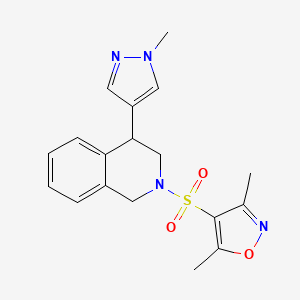

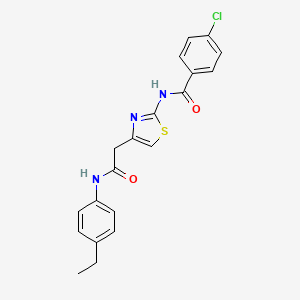

The compound "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" is a complex molecule that appears to incorporate several pharmacophoric elements, such as a pyrazole ring, an isoquinoline moiety, and a sulfonyl group. These structural features are commonly found in compounds with a wide range of bioactivities, including enzyme inhibition properties as seen in sulfonamide and pyrazoline pharmacophores .

Synthesis Analysis

The synthesis of related compounds has been achieved through multi-component reactions and one-pot methods. For instance, a three-component reaction involving N'-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide, co-catalyzed by silver triflate and copper(I) bromide, has been used to efficiently generate 2-amino-H-pyrazolo[5,1-a]isoquinolines . Additionally, a one-pot synthesis involving acetylenic esters and SH-acids like 1-methylimidazole-5-thiol in the presence of isoquinoline has been described, which is simple and effective under mild conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra. The presence of fluorine atoms and other substituents has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that the molecular structure of the compound would likely exhibit complex NMR characteristics due to its diverse functional groups .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, related compounds with sulfonamide and pyrazoline groups have shown significant inhibitory profiles against enzymes such as acetylcholinesterase and carbonic anhydrase I and II at nanomolar levels . This suggests that the compound may also possess similar properties, potentially making it a candidate for pharmacological evaluation. The presence of multiple substituents and heterocycles in the molecule would also imply a degree of lipophilicity, which could influence its bioavailability and pharmacokinetic profile .

科学研究应用

金属化和亲电猝灭

一项研究重点关注异恶唑的侧向金属化和亲电猝灭,展示了一种合成硫代烷基衍生物的合成方法,这可能与类似于“3,5-二甲基-4-((4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)磺酰基)异恶唑”的化合物的合成或功能化有关 (Balasubramaniam, Mirzaei, & Natale, 1990).

杂环的合成

通过铜(II)催化的氧化合成 H-吡唑并[5,1-a]异喹啉的研究突出了可能适用于合成与“3,5-二甲基-4-((4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)磺酰基)异恶唑”结构相似的化合物的合成方法,展示了产生生物活性分子的潜力 (Li & Wu, 2011).

磺酰胺杂化物

对磺酰胺杂化物(包括含异恶唑部分的杂化物)的全面综述概述了这些化合物在药理学中的巨大潜力,提出了该化合物可能找到相关性的领域。该综述涵盖了多种药理活性剂,表明此类分子的结构多功能性和在开发新疗法中的潜在应用 (Ghomashi 等,2022).

新型合成路线

关于铟 (III) 促进的 N-炔丙基磺酰肼的卤素环化,导致吡唑并[5,1-a]异喹啉,以及产生多种 H-吡唑并[5,1-a]异喹啉的高效多组分反应的研究,提出了可以用于合成或改性“3,5-二甲基-4-((4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)磺酰基)异恶唑”的创新合成路线,突出了其在创建具有显着生物活性的复杂分子中的潜在用途 (Li 等,2016) (Chen & Wu, 2010).

属性

IUPAC Name |

3,5-dimethyl-4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-12-18(13(2)25-20-12)26(23,24)22-10-14-6-4-5-7-16(14)17(11-22)15-8-19-21(3)9-15/h4-9,17H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGAROAJZDBHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)